1-(4-Methylphenyl)piperidin-4-one
CAS No.: 105123-89-5
Cat. No.: VC20833571
Molecular Formula: C12H15NO
Molecular Weight: 189.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 105123-89-5 |
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Molecular Formula | C12H15NO |
Molecular Weight | 189.25 g/mol |
IUPAC Name | 1-(4-methylphenyl)piperidin-4-one |
Standard InChI | InChI=1S/C12H15NO/c1-10-2-4-11(5-3-10)13-8-6-12(14)7-9-13/h2-5H,6-9H2,1H3 |
Standard InChI Key | JWWPZSUQVZPAHD-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)N2CCC(=O)CC2 |
Canonical SMILES | CC1=CC=C(C=C1)N2CCC(=O)CC2 |
Introduction
Chemical Identity and Structure
1-(4-Methylphenyl)piperidin-4-one features a six-membered piperidine ring with a carbonyl group at the 4-position and a p-tolyl substituent on the nitrogen atom. This structural arrangement confers specific chemical properties and reactivity patterns that distinguish it from related compounds.
Molecular Composition
The compound has a molecular formula of C12H15NO, with a calculated molecular weight of 189.25 g/mol . The empirical formula indicates the presence of twelve carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom, arranged in a specific three-dimensional configuration that determines its chemical behavior.
Structural Representation
The structure of 1-(4-Methylphenyl)piperidin-4-one consists of a central piperidine ring featuring a ketone group at the 4-position. The nitrogen atom of the piperidine ring is bonded to a 4-methylphenyl group, creating a tertiary amine arrangement. The presence of both aromatic and heterocyclic components in a single molecule creates a unique electronic distribution that influences its chemical reactivity and physical properties .
Understanding the various naming conventions and identifiers associated with 1-(4-Methylphenyl)piperidin-4-one is crucial for accurate reference and database searching in scientific literature.
Systematic and Common Names
The compound is identified through several synonyms in chemical databases and literature:
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1-(4-methylphenyl)piperidin-4-one (IUPAC name)
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1-(p-Tolyl)piperidin-4-one
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1-(4-methylphenyl)-4-piperidinone
These nomenclature variations reflect different systematic naming approaches while referring to the same chemical entity.
Registry Numbers and Chemical Identifiers
Table 1: Registry Numbers and Chemical Identifiers
Identifier Type | Value |
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PubChem CID | 10750164 |
CAS Registry Number | 105123-89-5 |
InChI | InChI=1S/C12H15NO/c1-10-2-4-11(5-3-10)13-8-6-12(14)7-9-13/h2-5H,6-9H2,1H3 |
InChIKey | JWWPZSUQVZPAHD-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)N2CCC(=O)CC2 |
DSSTox Substance ID | DTXSID60444325 |
Wikidata | Q82262443 |
Physical and Chemical Properties
The physical and chemical properties of 1-(4-Methylphenyl)piperidin-4-one determine its behavior in various environments and its potential utility in chemical applications.
Chemical Reactivity
The chemical reactivity of 1-(4-Methylphenyl)piperidin-4-one is primarily determined by its functional groups:
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The ketone group at the 4-position can undergo typical carbonyl reactions, including nucleophilic addition, reduction to alcohols, and condensation reactions with amines or hydrazines.
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The tertiary amine (piperidine nitrogen) possesses basic properties and can act as a nucleophilic center in certain reactions.
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The 4-methylphenyl group introduces aromatic character and can participate in electrophilic aromatic substitution reactions, albeit with reduced reactivity compared to benzene due to the methyl substituent.
This multi-functional nature makes the compound particularly versatile in organic synthesis and derivatization studies.
Structural Relationships and Analogs
1-(4-Methylphenyl)piperidin-4-one belongs to a broader family of structurally related compounds that share similar chemical frameworks but differ in specific substituents or functional groups.
Related Structural Analogs
Several compounds share structural similarities with 1-(4-Methylphenyl)piperidin-4-one:
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1-(4-Methylphenyl)piperidine: This compound lacks the ketone group at the 4-position of the piperidine ring but otherwise maintains the same core structure . Its properties include a molecular weight of 175.270 g/mol, a density of approximately 1.0 g/cm³, and a boiling point of 292.6°C at 760 mmHg .
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1-Boc-2-methyl-piperidin-4-one: While containing the piperidin-4-one core structure, this analog features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen instead of a 4-methylphenyl substituent, along with a methyl group at the 2-position .
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1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone): Although structurally distinct from our target compound, this molecule contains a 4-methylphenyl group attached to a nitrogen-containing structure and has been studied for its pharmacological properties .
Table 2: Comparison of 1-(4-Methylphenyl)piperidin-4-one with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
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1-(4-Methylphenyl)piperidin-4-one | C12H15NO | 189.25 | Reference compound |
1-(4-Methylphenyl)piperidine | C12H17N | 175.27 | Lacks ketone at 4-position |
1-Boc-2-methyl-piperidin-4-one | C11H19NO3 | 213.27 | Contains Boc instead of 4-methylphenyl group and methyl at 2-position |
Pyrovalerone | C16H23NO | 245.36 | Different heterocyclic structure with pyrrolidine ring |
Research Context and Applications
Medicinal Chemistry Implications
Piperidin-4-one derivatives have demonstrated potential pharmacological properties. For instance, compounds structurally related to 1-(4-Methylphenyl)piperidin-4-one, such as pyrovalerone analogs, have shown significant activity as inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), while exhibiting relatively poor inhibition of the serotonin transporter (SERT) . Such selective inhibition profiles suggest potential applications in treating conditions related to neurotransmitter imbalances.
In recent research, certain piperidin-4-one derivatives have been identified as potential candidates for addressing hormone-dependent tumors. As noted in a 2011 study, compounds like 1-benzyl-3,5-bis(3-bromo-4-hydroxybenzylidene)piperidin-4-one exhibited selective activity in inhibiting Coactivator-associated arginine methyltransferase 1, a significant target for prostate and breast cancer treatment .
Synthetic Applications
The piperidin-4-one scaffold provides a versatile platform for constructing more complex molecular architectures. Recent research has explored the preparation of various substituted 2,6-diphenylpiperidin-4-one derivatives through direct condensation reactions . This synthetic utility stems from the reactivity of the carbonyl group, which can undergo transformations such as reductions, condensations, and additions.
Structure-Activity Relationships
The biological properties of piperidin-4-one derivatives appear to be intricately linked to their structural features. Research indicates that the piperidine nucleus serves as a crucial scaffold influencing the biological activity of these compounds . Modifications to this core structure, such as introducing various substituents at different positions, can significantly alter the biological profile of the resulting compounds.
Enzymatic and Cellular Characteristics
Studies on structurally related piperidin-4-one derivatives have revealed specific enzymatic interactions that contribute to their biological activities. For example, certain bis-benzylidene derivatives of piperidin-4-one have demonstrated selective enzyme inhibition properties, targeting specific methyltransferases involved in cancer progression . This selectivity highlights the importance of structural modifications in developing compounds with targeted biological effects.
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